molecular formula C9H5ClF3N3O B3035637 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetamide CAS No. 338396-85-3

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetamide

Cat. No. B3035637
CAS RN: 338396-85-3
M. Wt: 263.6 g/mol
InChI Key: SGXVZJQZEFLZHU-UHFFFAOYSA-N
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Description

The compound "2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetamide" is a chemical of interest due to its potential as a building block in organic synthesis, particularly in the creation of heterocyclic compounds that may have biological activity. The papers provided discuss various related compounds and their synthesis, which can offer insights into the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related trifluoromethylated compounds involves reactions with cyanoacetamides, as seen in the unexpected synthesis of benzo[c]coumarin derivatives when 2-(trifluoromethyl)chromones react with cyanoacetamides . Additionally, the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives of pyridinyl oxadiazole thiol demonstrates the versatility of chloro and trifluoromethyl groups in heterocyclic chemistry . The creation of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile as an intermediate for synthesizing trifluoromethylated azaindazole derivatives further exemplifies the importance of such building blocks .

Molecular Structure Analysis

The structure of newly synthesized heterocyclic compounds is often confirmed using various spectroscopic methods, including IR, NMR, and mass spectrometry . For instance, the endo-cycloadducts from the reaction of 3-(trifluoroacetyl)chromones with cyclic enol ethers were established by NMR spectroscopy and X-ray diffraction analysis . These techniques are crucial for determining the molecular structure and confirming the identity of synthesized compounds.

Chemical Reactions Analysis

The reactivity of cyanoacetamides and related compounds under different conditions can lead to a variety of products. For example, cyanothioacetamide reacts with unsaturated carbonyl compounds to afford thioxohydropyridine-3-carbonitriles, which can be further transformed into thienopyridines . The mutual transformations of isomeric N-(2-pyridyl)cyanoacetamides and pyrido[1,2-a]pyrimidin-2-ones were also studied, showing the potential for cyclization and ring-opening reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often inferred from their synthesis and structural analysis. For example, the synthesis of 3-cyano-2-(polyfluoroalkyl)chromones from 3-(polyfluoroacyl)chromones with hydroxylamine suggests the presence of reactive functional groups that can undergo nucleophilic addition and cyclization . The properties of these compounds, such as solubility, stability, and reactivity, are essential for their potential application in medicinal chemistry and other fields.

Scientific Research Applications

Synthesis Methods and Derivative Compounds

  • The compound 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetamide serves as a precursor for a variety of heterocycles. For example, its reaction with ethyl chloroacetate or chloroacetamide leads to the formation of O-alkylated pyridines, which can be further processed to produce diverse heterocycles like furopyridines and pyrazolopyridines (Bakhite et al., 2014).
  • The compound's reactivity with cyanoacetamide and cyanothioacetamide has been studied, leading to the synthesis of complex compounds like thieno[2,3-b]pyridines, which show potential for various biological activities (Elossaily, 2007).

Potential Biological and Medicinal Applications

  • The derivatives of this compound have been evaluated for antimicrobial activities against various bacterial and fungal species, showing promising results. This highlights its potential application in the development of new antimicrobial agents (Darwish et al., 2014).
  • Some studies have explored its derivatives for their potential use in treating asthma. For instance, triazolo[1,5-c]pyrimidines, derived from reactions involving this compound, have shown activity as mediator release inhibitors, indicating their potential in asthma management (Medwid et al., 1990).

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N3O/c10-6-1-4(9(11,12)13)3-16-7(6)5(2-14)8(15)17/h1,3,5H,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXVZJQZEFLZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(C#N)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetamide
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2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetamide
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2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetamide

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